molecular formula C9H17NS B079061 1-Butylpiperidine-2-thione CAS No. 13200-29-8

1-Butylpiperidine-2-thione

Cat. No.: B079061
CAS No.: 13200-29-8
M. Wt: 171.31 g/mol
InChI Key: XFFXSMHSIUWVHG-UHFFFAOYSA-N
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Description

1-Butylpiperidine-2-thione is a sulfur-containing heterocyclic compound characterized by a six-membered piperidine ring with a thione (C=S) group at the 2-position and a butyl substituent at the 1-position. Piperidine derivatives are widely studied for their pharmacological and chemical properties, including applications in drug design and catalysis. The thione moiety enhances reactivity due to its electron-withdrawing nature, enabling participation in nucleophilic and coordination reactions.

Properties

CAS No.

13200-29-8

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

IUPAC Name

1-butylpiperidine-2-thione

InChI

InChI=1S/C9H17NS/c1-2-3-7-10-8-5-4-6-9(10)11/h2-8H2,1H3

InChI Key

XFFXSMHSIUWVHG-UHFFFAOYSA-N

SMILES

CCCCN1CCCCC1=S

Canonical SMILES

CCCCN1CCCCC1=S

Synonyms

2-Piperidinethione, 1-butyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Thiones

Compound 2 (2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide), synthesized from a pyridin-2(1H)-thione precursor, shares functional similarities with 1-butylpiperidine-2-thione. Key differences include:

  • Ring System: Pyridine (aromatic, planar) vs. piperidine (non-aromatic, chair-conformation). Aromaticity in pyridine increases electron deficiency, while piperidine’s flexibility may alter steric interactions.
  • Substituents: The butyl group in this compound enhances lipophilicity compared to the styryl and cyano groups in Compound 2. This may influence solubility and membrane permeability in biological systems.

Piperidine Derivatives

The NIST report on piperidine derivatives (e.g., 1-(1-oxo-2-butenyl)piperidine) highlights the impact of substituents on physicochemical properties:

  • Boiling Point and Stability : Aliphatic chains (e.g., butyl) increase molecular weight and van der Waals interactions, raising boiling points relative to smaller substituents.
  • Electronic Effects : Electron-withdrawing groups (e.g., thione) reduce basicity of the piperidine nitrogen compared to electron-donating groups (e.g., alkyl). This affects protonation states under physiological conditions .

Data Table: Comparative Properties

Property This compound (Inferred) Compound 2 1-(1-oxo-2-butenyl)piperidine
Molecular Formula C₉H₁₇NS₂ C₂₄H₂₀N₂OS C₉H₁₅NO
Ring Type Piperidine (saturated) Pyridine (aromatic) Piperidine (saturated)
Key Functional Groups Thione (C=S), butyl Thione (C=S), styryl, cyano Ketone (C=O), alkenyl
Lipophilicity (LogP) High (predicted) Moderate Moderate
Reactivity Nucleophilic substitution, coordination Electrophilic aromatic substitution Michael addition, oxidation

Research Findings and Limitations

  • Synthetic Routes : this compound may be synthesized via alkylation of piperidine-2-thione, analogous to methods for Compound 2, which employs sodium acetate as a base .
  • However, the butyl chain’s bulkiness might reduce bioavailability compared to smaller analogs.
  • Thermodynamic Data : NIST reports emphasize the need for experimental validation of properties like vapor pressure and enthalpy of formation for this compound, as current inferences rely on computational models .

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